Molecular Weight and Lipophilicity Modulation via 5-Methyl Substitution vs. Des-Methyl Analog
The 5-methyl group on the pyrimidine ring distinguishes this compound from the des-methyl analog 1-(pyrimidin-2-yl)cyclobutan-1-amine. The methyl group contributes an additional 14.03 Da to the molecular weight (163.22 vs. 149.19 g/mol) and increases lipophilicity (estimated ΔlogP ≈ +0.5 units based on the methylene/methyl fragment contribution) . This difference directly impacts membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 163.22 g/mol; estimated XLogP ≈ +0.3 (predicted, no experimental value available) |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)cyclobutan-1-amine (CAS 1782058-56-3): MW = 149.19 g/mol; no experimental logP available from authoritative sources |
| Quantified Difference | ΔMW = +14.03 Da (9.4% increase); estimated ΔlogP ≈ +0.5 (class-level inference from methyl fragment contribution) |
| Conditions | Calculated/predicted values; experimental logP and pKa data not available for either compound in peer-reviewed literature |
Why This Matters
The 9.4% higher molecular weight and increased lipophilicity alter the compound's ADME profile relative to the des-methyl comparator, meaning SAR conclusions drawn from the des-methyl analog cannot be transferred without experimental verification.
